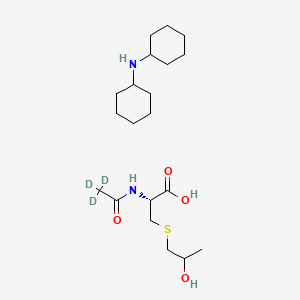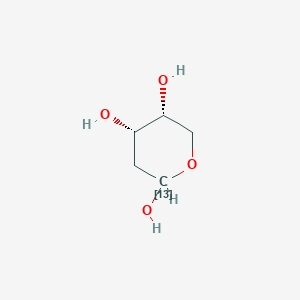
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that activates both the cannabinoid receptor 1 and cannabinoid receptor 2. This compound is structurally similar to JWH 073 but has a methyl group added at the 2 position of the naphthyl moiety . Synthetic cannabinoids like this compound are often used in research to study the effects of cannabinoids on the human body and to develop new therapeutic agents .
Vorbereitungsmethoden
The synthesis of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the naphthyl moiety and the indole moiety. The naphthyl moiety is synthesized by adding a methyl group to the 2 position of naphthalene. The indole moiety is synthesized by reacting indole with butyl chloride to form 1-butylindole. These two moieties are then coupled together using a Friedel-Crafts acylation reaction to form the final product, this compound .
Analyse Chemischer Reaktionen
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions used, but can include various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used to study the effects of synthetic cannabinoids on the human body and to develop new therapeutic agents. In biology, it is used to study the effects of cannabinoids on various biological processes, including cell signaling and gene expression. In medicine, it is used to develop new treatments for conditions like chronic pain and epilepsy. In industry, it is used to develop new materials and products that incorporate synthetic cannabinoids .
Wirkmechanismus
The mechanism of action of (1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone involves binding to and activating the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By activating these receptors, this compound can produce a wide range of effects, including analgesia, euphoria, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
(1-Butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone is similar to other synthetic cannabinoids like JWH 018 and JWH 122, but it has a unique structure that gives it distinct properties. For example, the addition of a methyl group at the 2 position of the naphthyl moiety makes it more potent and selective for the cannabinoid receptor 1 compared to other synthetic cannabinoids . Similar compounds include JWH 018, JWH 122, and JWH 250 .
Eigenschaften
IUPAC Name |
(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPAIIWSIJRPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016557 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-61-8 |
Source


|
| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

